Navigating the Synthesis and Application of 4-Methoxy-2-methylpyrimidine-5-carbonitrile: A Technical Guide for Researchers
Navigating the Synthesis and Application of 4-Methoxy-2-methylpyrimidine-5-carbonitrile: A Technical Guide for Researchers
An In-depth Whitepaper on a Versatile Pyrimidine Intermediate in Drug Discovery
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including nucleic acids.[1][2] Among the vast array of pyrimidine derivatives, those bearing a cyano group at the 5-position have garnered significant attention as versatile intermediates in the synthesis of potent therapeutic agents.[3][4][5] This technical guide provides a comprehensive overview of 4-Methoxy-2-methylpyrimidine-5-carbonitrile, a key building block in this chemical class.
It is important to note that while the topic specifies "4-Methoxy-5-methylpyrimidine-2-carbonitrile," the widely available compound and associated scientific literature correspond to the isomeric structure, 4-Methoxy-2-methylpyrimidine-5-carbonitrile , with the CAS Number 2006-00-0 .[6][7][8][9] This guide will focus on the latter, providing researchers, scientists, and drug development professionals with in-depth insights into its properties, synthesis, and potential applications. The methoxy group, a prevalent substituent in many natural product-derived and synthetic drugs, often imparts favorable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties.[10]
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of 4-Methoxy-2-methylpyrimidine-5-carbonitrile are summarized in the table below. These parameters are crucial for designing synthetic routes, developing analytical methods, and formulating for biological assays.
| Property | Value | Source(s) |
| CAS Number | 2006-00-0 | [6][7][8][9][11] |
| Molecular Formula | C₇H₇N₃O | [6][7] |
| Molecular Weight | 149.15 g/mol | [6][11] |
| IUPAC Name | 4-methoxy-2-methylpyrimidine-5-carbonitrile | [6] |
| InChI Key | LXZBFZOIXGRGLN-UHFFFAOYSA-N | [6][11] |
| Purity | Typically ≥95% | [6][11] |
| Appearance | Solid (form may vary) | |
| Storage | 2-8°C, dry and sealed | [12] |
Synthesis of 4-Methoxy-2-methylpyrimidine-5-carbonitrile
While specific literature detailing the industrial-scale synthesis of 4-Methoxy-2-methylpyrimidine-5-carbonitrile is limited, a plausible and efficient laboratory-scale synthesis can be devised based on established pyrimidine chemistry. The Biginelli reaction, a one-pot cyclocondensation, serves as a robust and common starting point for constructing the pyrimidine core.[4] Subsequent functional group manipulations can then yield the target compound.
A proposed synthetic pathway is illustrated below. This multi-step approach offers a logical progression from readily available starting materials to the final product, allowing for purification and characterization at intermediate stages.
Caption: Proposed synthetic pathway for 4-Methoxy-2-methylpyrimidine-5-carbonitrile.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative procedure based on the synthesis of structurally related pyrimidine-5-carbonitriles.[3][5] Researchers should optimize reaction conditions and purification methods for their specific laboratory setup.
Step 1: Synthesis of 2-Thioxo-4-methyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
-
To a stirred solution of ethanol, add acetaldehyde, ethyl cyanoacetate, and thiourea in equimolar amounts.
-
Add a catalytic amount of a suitable base, such as potassium carbonate.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the mixture with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.
Step 2: Synthesis of 2-(Methylthio)-4-methyl-1,6-dihydropyrimidine-5-carbonitrile
-
Dissolve the product from Step 1 in a suitable solvent such as aqueous potassium hydroxide.
-
Cool the solution in an ice bath and add methyl iodide dropwise with stirring.
-
Allow the reaction to proceed at room temperature until completion (monitored by TLC).
-
The resulting precipitate is filtered, washed with water, and dried to yield the S-methylated intermediate.
Step 3: Synthesis of 4-Chloro-2-(methylthio)-6-methylpyrimidine-5-carbonitrile
-
Carefully add the dried product from Step 2 to phosphorus oxychloride (POCl₃) in a flask equipped with a reflux condenser.
-
Heat the mixture under reflux for a specified period. The chlorination progress should be monitored.
-
After completion, cautiously pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude chlorinated product. Purify by column chromatography if necessary.
Step 4: Synthesis of 4-Methoxy-2-methylpyrimidine-5-carbonitrile
-
Prepare a solution of sodium methoxide in methanol.
-
Add the chlorinated pyrimidine from Step 3 to the sodium methoxide solution.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (TLC monitoring).
-
Neutralize the reaction mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Separate the organic layer, dry it, and concentrate to obtain the crude target compound.
-
Purify the final product by recrystallization or column chromatography to yield 4-Methoxy-2-methylpyrimidine-5-carbonitrile.
Applications in Drug Discovery and Medicinal Chemistry
The pyrimidine-5-carbonitrile core is a privileged scaffold in drug discovery due to its ability to participate in various biological interactions and serve as a template for the synthesis of diverse compound libraries.[1] Derivatives of this core have demonstrated a wide range of pharmacological activities, making 4-Methoxy-2-methylpyrimidine-5-carbonitrile a valuable starting material for the development of novel therapeutics.
Anticancer Activity
A significant body of research highlights the potential of pyrimidine-5-carbonitrile derivatives as anticancer agents.[5][13] These compounds have been shown to target key signaling pathways involved in cancer cell proliferation and survival.
-
Kinase Inhibition: Many pyrimidine-based molecules act as inhibitors of protein kinases, which are crucial regulators of cell signaling. For instance, derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), both of which are important targets in oncology.[3][5]
-
Cell Cycle Arrest and Apoptosis: Studies have shown that certain pyrimidine-5-carbonitrile derivatives can induce cell cycle arrest, preventing cancer cells from dividing, and trigger apoptosis (programmed cell death).[3][5]
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory process. Several pyrimidine-5-carbonitrile derivatives have been identified as selective COX-2 inhibitors, suggesting their potential as a new class of anti-inflammatory drugs with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]
The following diagram illustrates a generalized workflow for the utilization of 4-Methoxy-2-methylpyrimidine-5-carbonitrile in a drug discovery program.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2006-00-0 | 4-Methoxy-2-methylpyrimidine-5-carbonitrile - AiFChem [aifchem.com]
- 7. arctomsci.com [arctomsci.com]
- 8. americanelements.com [americanelements.com]
- 9. CAS Number Length Index | Ambeed [ambeed.com]
- 10. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-Methoxy-2-methylpyrimidine-5-carbonitrile | CymitQuimica [cymitquimica.com]
- 12. 4-Methoxy-2-methylpyrimidine-5-carbonitrile [myskinrecipes.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

